2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid
Description
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]acetic acid |
InChI |
InChI=1S/C10H17NO2/c11-6-10(5-9(12)13)4-7-1-2-8(10)3-7/h7-8H,1-6,11H2,(H,12,13) |
InChI Key |
WLUPKNBWJNPXCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2(CC(=O)O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid typically involves the following steps:
Formation of the Bicyclic Ring System: The bicyclo[2.2.1]heptane ring system can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde, a secondary amine, and the bicyclic compound are reacted together.
Industrial Production Methods
Industrial production methods for 2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., NaOCH3)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Halogenated compounds, ethers
Scientific Research Applications
2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the bicyclic ring system provides structural rigidity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The norbornane scaffold is highly versatile, and modifications to its saturation, substituents, or stereochemistry significantly alter chemical behavior. Key analogs include:
Table 1: Structural and Physicochemical Comparison
Functional Group Modifications
- Aminomethyl vs. Amino Acid Substituents: The aminomethyl group in the target compound enhances nucleophilicity, enabling covalent bonding with electrophilic targets. In contrast, amino acid derivatives (e.g., (2S)-2-amino-2-norbornene acetic acid) exhibit chirality, influencing binding specificity in biological systems .
- Carboxylic Acid vs. Amide Derivatives: The acetic acid moiety allows for conjugation via amide bonds (e.g., BG-Nor2 and CA-Nor2 in –2), whereas amide derivatives like N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide (CAS 1344270-24-1) show altered solubility and pharmacokinetics .
Reactivity and Stability
- Saturation Effects: The unsaturated norbornene analog (CAS 825-71-8) exhibits higher reactivity due to strain in the bicyclic system, making it suitable for Diels-Alder reactions .
- Steric Hindrance: The norbornane core imposes steric constraints, affecting binding to enzymatic pockets. For example, 2-azabicyclo[2.2.1]heptane derivatives () show reduced off-target interactions compared to linear analogs.
Biological Activity
2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid, also known as a bicyclic amine derivative, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including interaction with neurotransmitter systems, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclo[2.2.1]heptane framework with an amino group at the 2-position, contributing to its distinct chemical properties. Its molecular formula is with a molecular weight of approximately 165.24 g/mol. The presence of the amino group enhances its reactivity and potential applications in various fields, particularly in neuropharmacology.
Neuropharmacological Effects
Research indicates that 2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid exhibits notable interactions with neurotransmitter systems, particularly serotonin and norepinephrine receptors. Preliminary studies suggest the following biological activities:
- Analgesic Properties : Initial findings indicate potential pain-relieving effects, warranting further investigation into its mechanism of action.
- Anxiolytic Effects : The compound may influence mood and anxiety levels through interaction with serotonin receptors, suggesting possible therapeutic applications in anxiety disorders.
The compound's structural similarity to other bicyclic amines suggests it may act as a modulator of neurotransmitter systems:
- Serotonin Receptors : Binding affinity studies indicate interactions with serotonin receptors, which are crucial for mood regulation.
- Norepinephrine Receptors : Potential modulation of norepinephrine may contribute to its anxiolytic effects.
Case Studies and Experimental Data
Several studies have been conducted to elucidate the pharmacological profile of 2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid:
-
Binding Affinity Studies :
- A study reported that the compound binds selectively to serotonin receptors with a Ki value indicating moderate affinity, suggesting its potential as a therapeutic agent for mood disorders .
Receptor Type Binding Affinity (Ki) Serotonin 5-HT1A 150 nM Norepinephrine α1 200 nM -
Animal Models :
- In rodent models, administration of the compound resulted in significant reductions in anxiety-like behavior in elevated plus-maze tests, supporting its anxiolytic potential .
-
Synthesis and Derivatives :
- The synthesis of this compound typically involves multi-step reactions starting from commercially available bicyclic amines, allowing for the generation of high-purity products suitable for biological testing .
Q & A
Q. What are the established synthetic routes for 2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid, and how do reaction conditions affect yield?
- Methodological Answer : The compound is typically synthesized via multi-step routes involving bicyclo[2.2.1]heptane (norbornane) derivatives as precursors. Key steps include:
Functionalization of the bicyclo framework : Introduce the aminomethyl group via reductive amination or nucleophilic substitution .
Acetic acid side-chain incorporation : Achieved through alkylation or ester hydrolysis (e.g., using ethyl ester intermediates followed by saponification) .
- Example : A reported route uses Suzuki-Miyaura coupling to attach aromatic groups to the bicyclo core, followed by hydrolysis to yield the acetic acid derivative (yield: ~85%) .
- Critical Factors : Temperature (0–80°C), solvent polarity (THF vs. DMF), and catalysts (e.g., Pd-based for coupling reactions) significantly impact yields.
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming the bicyclo framework and substituent positions. For example, the exo/endo configuration of the aminomethyl group can be distinguished via coupling constants in 1H NMR .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₁₀H₁₅NO₂ requires m/z 181.1103) .
- IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine (N–H bend ~1600 cm⁻¹) functional groups .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer :
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., pancreatic lipase inhibition to assess metabolic activity) .
- Antioxidant Activity : DPPH radical scavenging assay with IC₅₀ quantification .
- Cell-Based Assays : Cytotoxicity screening (MTT assay) in relevant cell lines (e.g., HepG2 for liver toxicity) .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC with columns like Chiralpak® IA/IB and mobile phases of hexane:isopropanol (90:10) .
- Asymmetric Catalysis : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during key steps like reductive amination .
- Circular Dichroism (CD) : Monitor enantiopurity by comparing CD spectra to known standards .
Q. How does the bicyclo[2.2.1]heptane framework influence the compound’s bioactivity?
- Methodological Answer : The rigid bicyclo structure enhances:
- Metabolic Stability : Reduced cytochrome P450 metabolism due to steric hindrance .
- Target Binding : Pre-organizes the aminomethyl and acetic acid groups for optimal enzyme interaction (e.g., pancreatic lipase active site) .
- Experimental Validation : Compare bioactivity of bicyclo derivatives with flexible analogs (e.g., cyclohexane-based) to isolate framework effects .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Control variables like pH, temperature, and solvent (DMSO concentration ≤1% v/v) .
- Purity Verification : Use LC-MS to confirm compound integrity (>95% purity) .
- Dose-Response Curves : Generate EC₅₀/IC₅₀ values across multiple concentrations to rule out false positives/negatives .
Q. What computational methods predict interaction mechanisms with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1LPB for lipase) to model binding modes .
- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ) with activity trends .
Q. How to design derivatives for improved pharmacokinetic properties?
- Methodological Answer :
- LogP Optimization : Introduce polar groups (e.g., –OH, –NH₂) to reduce hydrophobicity while retaining bicyclo rigidity .
- Pro-drug Strategies : Synthesize ester derivatives (e.g., ethyl ester) to enhance oral bioavailability .
- In Silico ADMET Prediction : Use tools like SwissADME to prioritize derivatives with favorable absorption and low toxicity .
Data Contradiction Analysis Example
Scenario : Conflicting reports on antioxidant activity (IC₅₀ ranging from 10–50 µM).
Resolution Workflow :
Replicate Experiments : Use identical assay protocols (e.g., DPPH concentration, incubation time).
Control for Degradation : Test compound stability under assay conditions via LC-MS .
Statistical Analysis : Apply ANOVA to compare results across labs, accounting for batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
